molecular formula C10H9ClFNO2S B2861019 5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride CAS No. 2155856-35-0

5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride

Cat. No.: B2861019
CAS No.: 2155856-35-0
M. Wt: 261.7
InChI Key: IUPWALNGFCEFPS-UHFFFAOYSA-N
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Description

5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride, also known as AEBSF or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride, is a water-soluble, irreversible serine protease inhibitor . It has a molecular weight of 239.5 Da . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity is similar to the inhibitor PMSF, nevertheless, AEBSF is more stable at low pH values .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using a structural formula editor and a 3D model viewer . The molecular formula is C10H9ClFNO2S .

Scientific Research Applications

Protein Labeling and Analysis

5-Dimethylaminonaphthalene-1-sulfonyl fluoride has been used for selective labeling of proteins. It was found to be highly specific in incorporating the label into proteins like alpha-chymotrypsin, resulting in a stoichiometric incorporation of the label and loss of enzymatic activity. This specificity makes it suitable for fluorescence investigations of protein active-sites (Vaz & Schoellmann, 1976).

Biological Research

The compound's derivatives, like dansyl chloride, have been used for detecting amino acids and serotonin in nervous tissue. The intense fluorescence of these derivatives has proven useful in biological research (Leonard & Osborne, 1975).

Microbial Oxidation Studies

5-Aminonaphthalene-2-sulfonate (5A2NS) has been studied for its conversion into 5-hydroxyquinoline-2-carboxylate by bacterial strains, which is significant for understanding microbial oxidation processes (Nörtemann et al., 1993).

Enzyme Inhibition Research

It has been explored in the context of enzyme inhibition, specifically in the study of carbonic anhydrases. Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, related structurally to 5-aminonaphthalene-2-sulfonyl fluoride hydrochloride, showed strong inhibitory effects on carbonic anhydrase isozymes (Supuran, Ilies & Scozzafava, 1998).

Fluorescence Sensing and Detection

This chemical has been utilized in the development of fluorescence sensors for detecting various substances, including CN- in water. Its ability to form stable fluorescent complexes is key in this application (Shi et al., 2013).

Drug-Protein Interaction Studies

The fluorescence of its derivatives has been used to study the binding characteristics of drugs to human serum albumin, providing insights into the nature of drug-protein interactions (Sudlow, Birkett & Wade, 1976).

Environmental Science

In environmental science, it has been studied for its role in the anaerobic reduction of sulfonated azo dyes by microorganisms, which is crucial for understanding dye degradation processes (Kudlich et al., 1999).

Mechanism of Action

The mechanism of action of 5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride involves its role as a serine protease inhibitor . It is targeted to covalently modify the hydroxyl of serine residues .

Properties

IUPAC Name

5-aminonaphthalene-2-sulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S.ClH/c11-15(13,14)8-4-5-9-7(6-8)2-1-3-10(9)12;/h1-6H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPWALNGFCEFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)F)C(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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